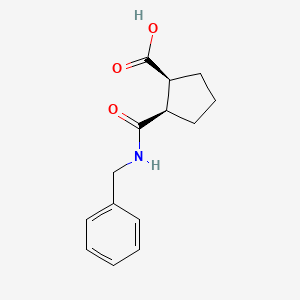

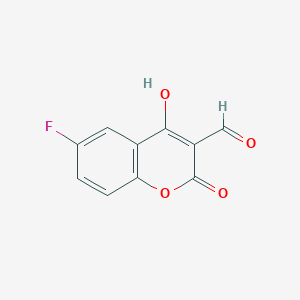

Mycophenolic acid acyl-beta-D-glucuronide allyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of MPA's in vivo carbohydrate metabolites, including the acyl glucuronide, involves optimized phase-transfer-catalyzed alkylation and other synthetic methods to yield highly pure products. These synthetic approaches offer insights into the convenient production of these compounds, highlighting their reactivity and potential for further chemical modification (Jones et al., 2009).

Molecular Structure Analysis

The molecular structure of MPA acyl glucuronides plays a critical role in their biological activity and interaction with proteins. Techniques such as HPLC and mass spectrometry have been utilized to determine the structure of these metabolites in human plasma, showcasing their complexity and the importance of accurate structural identification for understanding their biological functions (Shipkova et al., 2000).

Chemical Reactions and Properties

MPA and its derivatives, including the acyl glucuronide, undergo various chemical reactions, such as glucuronidation and deglucuronidation, which are crucial for their metabolism and elimination. The enzymes involved in these processes, such as UDP-glucuronosyltransferases and β-glucuronidase, have been identified, providing insights into the drug's metabolism and its interactions with other compounds in the body (Iwamura et al., 2012).

Physical Properties Analysis

The physical properties of MPA and its metabolites, including solubility, stability, and hydrolysis behavior, are essential for their pharmacokinetic profiles. These properties influence the compound's absorption, distribution, metabolism, and excretion, affecting its overall efficacy and safety profile. Research into the stability of acyl glucuronide metabolites and their interactions with biological membranes provides valuable information for the development of MPA-based therapies (Gonzalez-Roncero et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and binding affinity of MPA acyl glucuronides to proteins, are critical for understanding their pharmacological and potentially adverse effects. The covalent binding of these metabolites to proteins can initiate organ toxicity, highlighting the importance of chemical property analysis for predicting drug safety and efficacy (Shipkova et al., 2004).

Applications De Recherche Scientifique

Drug Metabolism and Pharmacokinetics

Esterases play a crucial role in the hydrolysis of compounds like mycophenolic acid acyl-glucuronide, leading to prodrug activation or detoxification. Specifically, α/β hydrolase domain containing 10 (ABHD10) in the human liver is responsible for the hydrolysis of mycophenolic acid acyl-glucuronide, suggesting a pathway for detoxification due to the association of acyl-glucuronides with toxicity (Fukami & Yokoi, 2012). Mycophenolate mofetil, an ester prodrug of MPA, undergoes extensive metabolism, including glucuronidation to inactive and active metabolites, highlighting the importance of understanding its pharmacokinetics for optimizing therapeutic use (Zhang & Chow, 2017).

Therapeutic Drug Monitoring

The variability in MPA pharmacokinetics among individuals underscores the need for therapeutic drug monitoring (TDM) to optimize dosing in transplant patients. This approach aims to balance efficacy with the risk of adverse effects, acknowledging the narrow therapeutic index of immunosuppressants like MPA (Elbarbry & Shoker, 2007). Novel techniques in TDM and the importance of monitoring MPA and its metabolites to improve clinical care in pediatric transplant patients have been emphasized, suggesting a broader application in managing transplant rejection and optimizing immunosuppressive therapy (Ehren et al., 2020).

Mécanisme D'action

Target of Action

The primary target of Mycophenolic Acid Acyl-beta-D-glucuronide Allyl Ester is inosine monophosphate dehydrogenase (IMPDH) . This enzyme plays a crucial role in the de novo synthesis of guanosine triphosphate (GTP), an essential molecule for RNA and DNA synthesis in lymphocytes .

Mode of Action

This compound inhibits IMPDH, thereby blocking the de novo generation of GTP . This inhibition prevents RNA and DNA synthesis in lymphocytes, leading to a halt in lymphocyte proliferation and activation .

Biochemical Pathways

The compound affects the pathway of GTP synthesis. By inhibiting IMPDH, it blocks the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the de novo synthesis of GTP .

Pharmacokinetics

This compound is metabolized by the UDP-glucuronosyltransferase (UGT) isoforms UGT1A9, UGT1A8, UGT1A7, and UGT1A10 in insect cell-derived supersomes expressing the human enzymes . The compound is primarily distributed in plasma

Result of Action

The result of the compound’s action is the prevention of lymphocyte proliferation and activation . This makes it potentially useful in situations where immune response needs to be suppressed, such as in organ transplantation or autoimmune diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it is recommended to be stored at 28°C . .

Safety and Hazards

Mycophenolic acid and its metabolites potently interact with renal organic anion transporters hOAT1 and hOAT3, and thereby may interfere with the renal secretion of antiviral drugs, cortisol, and other organic anions . Adverse effects of toxicity include abdominal pain, peripheral edema, cardiac abnormalities, hypertension, and electrolyte disturbances .

Propriétés

IUPAC Name |

prop-2-enyl (2S,3S,5R,6S)-3,4,5-trihydroxy-6-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoyl]oxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O12/c1-5-10-35-25(33)23-20(30)19(29)21(31)26(38-23)37-16(27)9-7-12(2)6-8-14-18(28)17-15(11-36-24(17)32)13(3)22(14)34-4/h5-6,19-21,23,26,28-31H,1,7-11H2,2-4H3/b12-6+/t19?,20-,21+,23-,26+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQWZURKRLWLDD-NHFDKUBISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)C(=O)OCC=C)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O[C@H]3[C@@H](C([C@@H]([C@H](O3)C(=O)OCC=C)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858153 |

Source

|

| Record name | Prop-2-en-1-yl (3xi)-1-O-[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]-beta-D-ribo-hexopyranuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

860615-39-0 |

Source

|

| Record name | Prop-2-en-1-yl (3xi)-1-O-[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]-beta-D-ribo-hexopyranuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

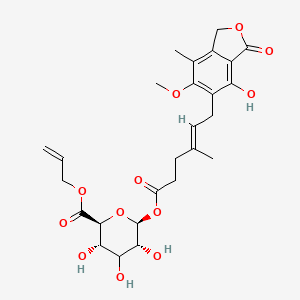

![O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine](/img/structure/B1147448.png)

![Sodium;[hydroxy-[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B1147453.png)

![(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1147462.png)